3-Amino-1-phenylpropan-1-ol
Overview
Description
3-Amino-1-phenylpropan-1-ol is an organic compound with the molecular formula C9H13NO. It is a colorless to pale yellow viscous liquid or low melting solid. This compound is known for its utility as an intermediate in the synthesis of various pharmaceuticals, including dapoxetine .
Mechanism of Action
Target of Action
It is known to be a useful intermediate in the synthesis of dapoxetine , which is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation
Mode of Action
As an intermediate in the synthesis of dapoxetine , it may contribute to the inhibition of serotonin reuptake, leading to an increase in serotonin’s action at pre- and postsynaptic receptors.
Biochemical Pathways
Given its role in the synthesis of dapoxetine , it might be involved in the serotonin signaling pathway. Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions.
Pharmacokinetics
Its solubility in chloroform, DMSO, and methanol is reported to be slight , which could influence its absorption and distribution in the body
Result of Action
As an intermediate in the synthesis of dapoxetine , it may contribute to the prolongation of the intravaginal ejaculatory latency time (IELT) by inhibiting serotonin reuptake.
Action Environment
The action of 3-Amino-1-phenylpropan-1-ol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas at 2–8 °C . Additionally, its efficacy could be influenced by the pH of the environment, the presence of other substances, and individual physiological differences.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-1-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitro-1-phenylpropan-1-ol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitro-1-phenylpropan-1-ol. This method is favored due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-amino-1-phenylpropan-1-one.
Reduction: It can be reduced to 3-amino-1-phenylpropan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: 3-Amino-1-phenylpropan-1-one.
Reduction: 3-Amino-1-phenylpropan-1-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antidepressants like dapoxetine.
Industry: The compound is utilized in the production of various fine chemicals and as a building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A linear primary alkanolamine used as a molecular linker in various chemical syntheses.
3-Phenyl-1-propanol: A fragrance ingredient and starting material for the synthesis of other organic compounds.
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Uniqueness
3-Amino-1-phenylpropan-1-ol is unique due to its specific structure, which combines an amino group, a hydroxyl group, and a phenyl ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its role in the synthesis of pharmaceuticals, particularly dapoxetine, further highlights its importance in medicinal chemistry .
Biological Activity
3-Amino-1-phenylpropan-1-ol, also known as dapoxetine , is an organic compound with significant biological activity. This compound is characterized by its amino group, phenyl group, and hydroxyl group attached to a three-carbon chain, making it a chiral molecule with potential implications in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, safety profile, and relevant case studies.
- Molecular Formula : C9H13NO
- Molecular Weight : 151.206 g/mol
- CAS Number : 5053-63-4
This compound is typically a colorless to pale yellow viscous liquid or low melting solid. It is classified as a skin corrosive and serious eye irritant, highlighting the importance of handling precautions in laboratory settings .
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The compound's mechanism involves:
- Binding Affinity : It interacts with serotonin transporters (SERT), increasing serotonin levels in the synaptic cleft, which contributes to its pharmacological effects .
- Enzymatic Interactions : The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity. For instance, it can be oxidized to form 3-amino-1-phenylpropan-1-one or reduced to form secondary amines.
Biological Activity
The compound exhibits several biological activities:
- Antidepressant Properties : As a precursor to dapoxetine, it has been studied for its potential antidepressant effects through modulation of serotonin levels .
- Analgesic Effects : Compounds related to this compound have shown weak μ-opioid receptor agonist activity, suggesting potential pain-relieving properties .
- Chiral Building Block : It serves as a chiral building block in the synthesis of various pharmaceuticals, including antidepressants and analgesics.
Case Study 1: Dapoxetine Synthesis
A study highlighted the synthesis of dapoxetine from this compound via an acylation process using Candida antarctica lipase A (CAL-A). This enzymatic resolution allows for the production of enantiomerically pure compounds essential for pharmaceutical applications .
Case Study 2: Pharmacokinetics
Research has shown that this compound exhibits variable solubility in solvents like chloroform and DMSO. Its pharmacokinetic profile indicates that environmental factors such as temperature can affect its stability and efficacy as a pharmaceutical intermediate.
Safety Profile
This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage. Proper safety protocols must be adhered to when handling this compound in laboratory settings .
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Precursor for dapoxetine; SSRI effects |
(R)-3-Amino-1-phenylpropan-1-o | Different stereochemistry | Varying biological activities |
3-Amino-1-(2-methylphenyl)propan | Structural isomer | Potentially different pharmacodynamics |
Properties
IUPAC Name |
3-amino-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964752 | |
Record name | 3-Amino-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5053-63-4 | |
Record name | α-(2-Aminoethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5053-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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